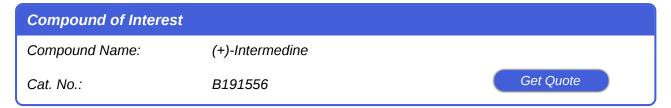


Elucidation of the Stereochemistry of (+)Intermedine: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Intermedine is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species of the Boraginaceae family. As with all PAs, the stereochemistry of intermedine is a critical determinant of its biological activity, including its potential hepatotoxicity. The precise spatial arrangement of its chiral centers dictates its interaction with biological macromolecules, influencing both its toxic profile and its potential as a pharmacological scaffold. This technical guide provides an in-depth elucidation of the stereochemical features of (+)-Intermedine, detailing the experimental methodologies and logical framework used to establish its absolute configuration.

Introduction to (+)-Intermedine

(+)-Intermedine is a monoester pyrrolizidine alkaloid. Structurally, it is an ester formed between the bicyclic amino alcohol (necine base) known as (+)-retronecine and a branched-chain necic acid, (+)-trachelanthic acid. The molecule contains multiple stereocenters, the absolute configuration of which has been unequivocally established through a combination of chemical correlation, synthesis, and spectroscopic analysis. The dextrorotatory nature of the molecule is indicated by the "(+)" prefix in its name.

The complete stereochemical designation of **(+)-Intermedine** is [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate.



Understanding the determination of each of these stereochemical assignments is fundamental for research involving this compound.

Structural Breakdown and Chiral Centers

The stereochemistry of **(+)-Intermedine** is best understood by dissecting the molecule into its two constituent chiral components: the retronecine base and the trachelanthic acid moiety.

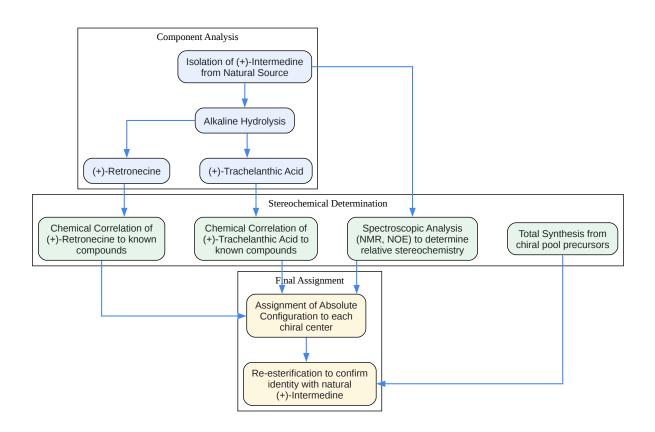
- (+)-Retronecine Moiety: This is the bicyclic core of the alkaloid, containing two chiral centers at positions C-1 and C-8 (C-7a in IUPAC nomenclature). The absolute configuration of the naturally occurring (+)-retronecine is (1R, 7aR). The cis-fusion of the two five-membered rings and the relative orientation of the hydroxyl and hydroxymethyl groups are key structural features.
- (+)-Trachelanthic Acid Moiety: This acidic portion of the ester possesses two chiral centers. Its systematic name is (2S,3R)-2,3-dihydroxy-2-isopropylbutanoic acid. It is the erythro diastereomer of its corresponding necic acid. Intermedine is an epimer of Lycopsamine; they share the same retronecine base but differ in the stereochemistry of the necic acid.[1]

Elucidation of Absolute Stereochemistry: A Multifaceted Approach

The determination of the absolute configuration of **(+)-Intermedine** was not a singular event but rather the culmination of extensive research on pyrrolizidine alkaloids, primarily through classical chemical correlation methods pioneered by researchers like C.C.J. Culvenor and L.W. Smith. These methods were later supported and confirmed by modern spectroscopic techniques.

The overall logical workflow for this elucidation is outlined below.





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Figure 1: Workflow for the stereochemical elucidation of **(+)-Intermedine**.

Physicochemical and Spectroscopic Data



Quantitative data is essential for the characterization and identification of a specific stereoisomer.

Property	Data	
Molecular Formula	C15H25NO5	
Molecular Weight	299.36 g/mol	
Optical Rotation	Dextrorotatory (+)	
IUPAC Name	[(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate	
Key Stereoisomers	Lycopsamine (epimer), Indicine (stereoisomer)	

Table 1: Physicochemical Properties of (+)-Intermedine.

Representative NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy are vital for determining the connectivity and relative stereochemistry of the molecule. While a complete, published dataset for **(+)-Intermedine** is compiled from various sources, the following table represents typical chemical shifts observed for its structural class in CDCl₃.



Position	Representative ¹³ C Shift (ppm)	Representative ¹ H Shift (ppm)
Retronecine		
C-1	~71.5	~4.1 (m)
C-2	~128.0	~5.8 (s)
C-3	~62.0	~3.4 (m), ~3.9 (m)
C-5	~54.0	~2.7 (m), ~3.2 (m)
C-6	~30.5	~2.0 (m)
C-7	~35.5	~2.2 (m), ~2.5 (m)
C-8 (C-7a)	~76.0	~4.2 (m)
C-9	~62.5	~4.8 (d), ~4.9 (d)
Trachelanthate		
C-1' (C=O)	~175.0	-
C-2'	~84.0	-
C-3'	~72.0	~4.0 (q)
C-4' (CH(CH ₃) ₂)	~34.0	~2.1 (m)
C-5' (CH ₃)	~17.0	~1.2 (d)
C-6', C-7' (CH(CH ₃) ₂)	~17.5, ~18.0	~0.9 (d), ~1.0 (d)

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for **(+)-Intermedine**.

Experimental Protocols for Stereochemical Elucidation

The absolute configuration of **(+)-Intermedine** was established using a combination of techniques. Below are detailed methodologies for the key experiments.



Chemical Correlation via Synthesis

This classical method establishes stereochemistry by synthesizing the target molecule from a starting material of known absolute configuration, or by degrading the target molecule to a known compound. The synthesis of intermedine from (+)-retronecine and (+)-trachelanthic acid of known configurations serves as a definitive proof of its stereochemistry.[2]

Protocol for Chemical Correlation:

- Preparation of Chiral Precursors:
 - (+)-Retronecine is obtained via the hydrolysis of other pyrrolizidine alkaloids (e.g., monocrotaline) isolated from natural sources.[2] Its absolute configuration of (1R, 7aR) was previously established.[3]
 - (+)-(2S,3R)-Trachelanthic acid is synthesized or isolated, and its absolute configuration is confirmed independently.

Esterification:

 A protected derivative of (+)-trachelanthic acid (e.g., an isopropylidene derivative) is coupled with (+)-retronecine at the C-9 hydroxyl group.[2] This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) in an aprotic solvent.

• Deprotection:

- The protecting group on the diol of the trachelanthate moiety is removed under acidic conditions to yield the final (+)-Intermedine.
- Comparative Analysis:
 - The physical and spectroscopic data (e.g., optical rotation, NMR, mass spectrometry) of the synthetic product are compared with those of the naturally isolated (+)-Intermedine.
 An exact match confirms the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for determining the relative stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å), allowing for the mapping of the molecule's 3D conformation in solution.

Protocol for NOESY Experiment:

- Sample Preparation: A solution of highly purified (+)-Intermedine is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆) at a concentration of 5-10 mg/mL in a standard 5 mm NMR tube. The sample must be free of paramagnetic impurities.
- Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (≥400 MHz). Key parameters include:
 - Temperature: 298 K.
 - Mixing Time (τ_m): A series of mixing times (e.g., 200-800 ms) are used to monitor the buildup of NOE cross-peaks.
 - Acquisition Time and Resolution: Sufficient acquisition time is allowed to achieve high resolution in both dimensions.
- Data Processing and Analysis: The 2D data is processed using appropriate window functions and Fourier transformation. The resulting spectrum shows diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating spatial proximity between protons. For (+)-Intermedine, key expected NOE correlations would confirm the cis relationship of H-1 and H-8 on the retronecine core.

Figure 2: Key NOE correlations confirming the relative stereochemistry of the retronecine core.

X-ray Crystallography

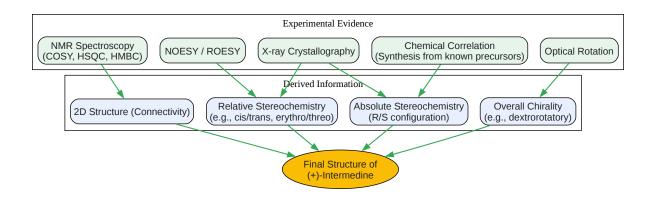
Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule.[4] It provides a precise 3D map of the electron density within a crystal, revealing the exact spatial arrangement of atoms.

Protocol for X-ray Crystallography:



- Crystallization: Single crystals of **(+)-Intermedine** suitable for X-ray diffraction are grown. This is often the most challenging step. A common method involves the slow evaporation of a solvent from a saturated solution of the pure compound. Alternatively, a salt of the alkaloid (e.g., hydrobromide or iodide) may be used to improve crystallinity.
- Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern (intensities and positions of spots) as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The structure is "solved" by fitting atoms into the electron density. The model is then refined to achieve the best fit with the experimental data.
- Determination of Absolute Configuration: For a non-centrosymmetric crystal containing a
 chiral molecule, the absolute configuration can be determined using anomalous dispersion
 effects (the Bijvoet method), typically by measuring Friedel pairs. The resulting Flack
 parameter provides a reliable indicator of the correct absolute stereochemistry.

The logical relationship between these complementary techniques is essential for a conclusive stereochemical assignment.





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Figure 3: Logical relationship of experimental techniques in stereochemical elucidation.

Conclusion

The absolute stereochemistry of **(+)-Intermedine** as [(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate is well-established. This assignment is built upon a robust foundation of classical chemical correlation studies, which linked its constituent parts, (+)-retronecine and (+)-trachelanthic acid, to compounds of known configuration. Modern spectroscopic methods, particularly NMR, have further substantiated the relative stereochemistry and conformation. For drug development and toxicological assessment, a thorough understanding of this stereochemistry and the methods used to determine it is indispensable, as even minor changes in the spatial arrangement of atoms can lead to profound differences in biological activity.

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